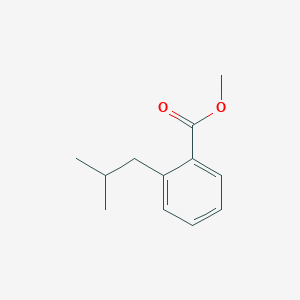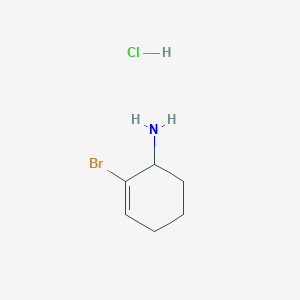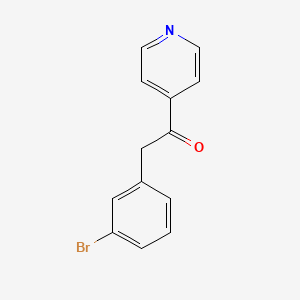
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O5S and a molecular weight of 311.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1CN (CCC1C (=O)O)S (=O) (=O)C2=CC=CC3=NON=C32 . This indicates that the molecule contains a piperidine ring sulfonated with a benzoxadiazole group and carboxylated at the 4-position .作用機序
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the formation of prostaglandins. The inhibition of COX-2 by this compound results in the reduction of prostaglandin production, which leads to a decrease in inflammation and pain. This compound also inhibits the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce the production of proinflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. This compound has been shown to reduce the production of proinflammatory eicosanoids, such as prostaglandins and leukotrienes, which are involved in the development of allergic and inflammatory diseases.
実験室実験の利点と制限
The major advantage of using 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid in laboratory experiments is its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators. This makes it an ideal tool for studying the effects of inflammation on various biological processes. One limitation of using this compound in laboratory experiments is that it is not stable in aqueous solutions, which can lead to decreased efficacy.
将来の方向性
Future research on 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid should focus on its potential use in the development of novel anti-inflammatory drugs. Additionally, further research should be conducted on the mechanism of action of this compound and its effects on other enzymes involved in the production of inflammatory mediators. Other potential future directions include the use of this compound as a starting material for the synthesis of new materials for nanotechnology and the development of new drug delivery systems.
合成法
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid can be synthesized by a condensation reaction of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid and ethyl 4-hydroxybenzoate. This reaction is catalyzed by p-toluenesulfonic acid in the presence of acetic anhydride. The reaction is carried out at room temperature for several hours and yields this compound as a white crystalline solid.
科学的研究の応用
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid has been used in a variety of scientific research applications, such as the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the development of new drug delivery systems. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. This compound has also been used in the development of new materials for use in nanotechnology.
特性
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSKNNBTAUKETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NON=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)




![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)



![4-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2939616.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)